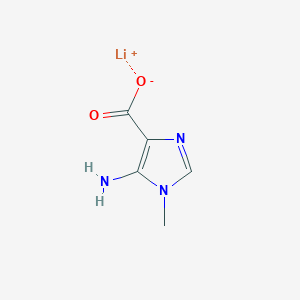
2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile” is a chemical compound. It is a derivative of indolizine, which is a nitrogen-containing heterocycle . Indolizine derivatives are known for their potential biological activities and some even have excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Indolizine derivatives can be synthesized through various methods. One approach involves the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by the aldol condensation of the pyridinium intermediate . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of Et3N . The reaction gives a dihydropyridin-1 (2 H )-yl anion, which upon Thorpe–Ziegler-type cyclization provides indolizines .Chemical Reactions Analysis
An attempt to effect exhaustive alkylation of 2-amino-1-(benzimidazol-2-yl)-3-(4-methoxybenzoyl) indolizine with alkyl iodides in boiling acetone led to the formation of 6,6-dimethyl-8-(4-methoxybenzoyl)-6,7-dihydrobenzo[4′,5′]imidazo[1′,2′: 1,6]pyrimido[5,4-a]indolizine instead of expected N-alkyl derivatives .Scientific Research Applications
Synthetic Pathways and Derivative Formation
The study of indolizine derivatives, including 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile, reveals their importance in synthetic organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, the synthesis of dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates demonstrates the versatility of indolizine derivatives. These reactions proceed through various steps, including the conversion to O,O-thiocarbonates and subsequent homolytic cleavage, leading to new heteroarylmethylphosphonates. This process showcases the potential of indolizine derivatives in synthesizing compounds with potential biological activities (Drescher, Öhler, & Zbiral, 1991).
Photoluminescent Properties
Indolizine derivatives exhibit unique photoluminescent behaviors. The study on 6-Amino-8-cyanobenzo[1,2-b]indolizines highlights their reversible pH-dependent optical properties, showcasing an uncommon blue shift in fluorescence emission upon protonation. This finding opens up new avenues for developing photoluminescent materials with potential applications in sensors and optical devices. The efficient synthesis from indole-2-carboxaldehydes enables the production of variously substituted versions of this nucleus to fine-tune optical and pH effects (Outlaw, Zhou, Bragg, & Townsend, 2016).
Combinatorial Chemistry Applications
The catalyst-free combinatorial synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives illustrates the utility of indolizine derivatives in green chemistry. This method employs a four-component reaction in water at ambient temperature, demonstrating an eco-friendly approach to generating a diverse library of compounds that could be screened for various biological activities (Kumaravel & Vasuki, 2009).
Novel Pyrimidine and Fused Pyrimidine Derivatives
The preparation of pyrimidine derivatives starting from indolizine compounds underscores the significance of these derivatives in medicinal chemistry. The reaction sequences leading to various pyrimidine derivatives from 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile exhibit the potential for the discovery of new therapeutic agents. Although the synthesized compounds did not show antiviral activity in the tested study, the methodology provides a basis for future explorations in drug discovery (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
Future Directions
properties
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-12-6-4-5-11(9-12)17(21)16-15(19)13(10-18)14-7-2-3-8-20(14)16/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANIFWNSWLUNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)


![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)






![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)
